2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Description
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a cyclohexanecarboxylic acid moiety
Properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-9-5-6-12(13(19)7-9)14-8-25-17(20-14)21-15(22)10-3-1-2-4-11(10)16(23)24/h5-8,10-11H,1-4H2,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOFPJBOJSZDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Dichlorophenyl Group:
Formation of the Carbamoyl Group: This involves the reaction of the thiazole derivative with an isocyanate to form the carbamoyl group.
Cyclohexanecarboxylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Shares the dichlorophenyl group but lacks the thiazole and cyclohexanecarboxylic acid moieties.
Diclofenac: Contains a similar dichlorophenyl group and is used as an anti-inflammatory agent.
Ibuprofen: Another anti-inflammatory agent with a different chemical structure but similar therapeutic effects.
Uniqueness
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a thiazole ring, dichlorophenyl group, and cyclohexanecarboxylic acid moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.
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